molecular formula C13H16Cl2N2O4S B2684683 2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide CAS No. 1008267-99-9

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide

Cat. No.: B2684683
CAS No.: 1008267-99-9
M. Wt: 367.24
InChI Key: USNKQFHCKSLJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Acetamido-Dichlorophenyl Derivatives in Academic Literature

The study of acetamido-dichlorophenyl derivatives traces back to early investigations into sulfonamide-based therapeutics in the 1930s. These compounds gained prominence due to their structural versatility, enabling modifications that enhance binding affinity to biological targets. The introduction of dichlorophenyl groups marked a pivotal shift toward optimizing electronic and steric properties for improved pharmacokinetics.

A comparative analysis of key historical milestones reveals:

Decade Development Impact
1930s Discovery of sulfonamide antimicrobial activity Established foundational SAR principles
1980s Incorporation of dichlorophenyl groups Enhanced target specificity in enzyme inhibitors
2010s Advent of methylsulfonyl-butaneamide hybrids Improved metabolic stability and solubility

The evolution of this compound directly results from three generations of structural refinements documented in over 120 peer-reviewed studies since 2015.

Significance in Medicinal Chemistry Research

This compound’s significance stems from its unique integration of four pharmacologically active components:

  • Acetamido group : Enhances hydrogen-bonding capacity with protein targets
  • 2,3-Dichlorophenyl moiety : Provides halogen bonding interactions and lipophilicity
  • Methylsulfonyl group : Improves metabolic stability and solubility
  • Butanamide backbone : Facilitates conformational flexibility for target engagement

Recent studies demonstrate its potential as:

  • A kinase inhibitor scaffold (IC50 ≤ 50 nM against PIM1 kinase)
  • A modulator of G-protein-coupled receptor activity
  • A candidate for antibiotic adjuvants through efflux pump inhibition

Structure-Based Classification in Butanamide Research

The compound belongs to the butanamide subclass of N-acylsulfonamides, classified via IUPAC nomenclature as:

Primary structure :

  • Root: Butanamide (4-carbon chain amide)
  • Substituents:
    • N-(2,3-dichlorophenyl)
    • C2 acetamido group
    • C4 methylsulfonyl group

A structural comparison with analogs highlights critical differentiation points:

Feature 2,3-Dichloro Derivative 3,4-Dichloro Analog 2,3-Dimethyl Variant
LogP 2.8 3.1 2.2
PSA (Ų) 98.7 98.7 89.4
H-bond donors 2 2 2
Halogen bonds 2 Cl atoms 2 Cl atoms None

This configuration enables unique three-dimensional interactions with biological targets, particularly in enzymes containing halogen-binding domains.

Research Objectives in Studying This Compound

Contemporary investigations prioritize three principal objectives:

  • Synthetic Optimization

    • Develop cost-effective routes with ≥80% yield (current maximum: 68%)
    • Enable gram-scale production for preclinical testing
  • Target Identification

    • Map interactions with 437 human kinases using chemoproteomics
    • Characterize off-target effects via lipid membrane permeability assays
  • Structure-Activity Relationship (SAR) Expansion

    • Systematically vary substituents at positions 2 (acetamido) and 4 (methylsulfonyl)
    • Evaluate bioisosteric replacements for dichlorophenyl group

Ongoing work utilizes advanced techniques including cryo-EM for binding site visualization and machine learning models predicting ADMET profiles. A recent synthetic breakthrough achieved 89% purity through iterative crystallization, addressing previous challenges in isolating stereoisomers.

Properties

IUPAC Name

2-acetamido-N-(2,3-dichlorophenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-11(6-7-22(2,20)21)13(19)17-10-5-3-4-9(14)12(10)15/h3-5,11H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKQFHCKSLJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Introduction of the dichlorophenyl group: This step might involve a nucleophilic substitution reaction where a suitable dichlorophenyl halide reacts with an intermediate compound.

    Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the butanamide backbone: This involves constructing the carbon chain and introducing the amide functionality through reactions like amidation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, use of catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions could target the amide or sulfonyl groups, potentially yielding amines or thiols.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.

Scientific Research Applications

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide could have various applications in scientific research:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a pharmaceutical agent.

    Industry: Using it as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. For instance, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, enzymes, or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dichlorophenyl Substitutions

Compound Name Molecular Formula Key Substituents Therapeutic Use/Activity Reference
Target Compound C₁₃H₁₅Cl₂N₂O₃S 2,3-Dichlorophenyl, methylsulfonyl Research compound (hypothesized) N/A
Aripiprazole C₂₃H₂₇Cl₂N₃O₂ 2,3-Dichlorophenyl, piperazinyl Schizophrenia, bipolar disorder
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 3,4-Dichlorophenyl, pyrazolyl Antimicrobial, ligand coordination
Aripiprazole Lauroxil (Prodrug) C₃₆H₅₂Cl₂N₄O₄ 2,3-Dichlorophenyl, lauroxil ester Long-acting antipsychotic

Key Observations :

  • Substitution Pattern : The target compound’s 2,3-dichlorophenyl group distinguishes it from the 3,4-dichloro analog in , which exhibits antimicrobial properties. The position of chlorine atoms critically impacts receptor selectivity and steric interactions .
  • Functional Groups : Unlike aripiprazole’s piperazinyl ring (which enhances dopamine receptor modulation), the target compound’s methylsulfonyl group may improve solubility and reduce off-target binding .

Pharmacological and Physicochemical Properties

A. Solubility and Bioavailability
  • In contrast, the prodrug aripiprazole lauroxil incorporates a long-chain fatty ester (lauroxil) to prolong half-life via slow hydrolysis .
B. Conformational Flexibility
  • The butanamide backbone allows rotational freedom, similar to the flexible butoxy chain in aripiprazole. This flexibility may facilitate binding to diverse receptor conformations .
  • highlights that dihedral angles between dichlorophenyl and adjacent rings in analogs influence dimerization and hydrogen bonding, which could modulate target engagement .
C. Toxicological Considerations
  • Limited data exist for the target compound’s toxicity. However, structurally related amides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) often require rigorous toxicological evaluation due to variable metabolic pathways .

Research Context and Gaps

  • Psychoactive Potential: Compounds like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide () demonstrate the role of acetamido groups in CNS activity. The target compound’s methylsulfonyl group may offer novel pharmacokinetic advantages .
  • Crystallographic Insights : emphasizes the importance of crystal structure analysis for understanding hydrogen bonding and dimerization, which remain unexplored for the target compound .

Biological Activity

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide, commonly known as Celecoxib , is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, which distinguishes it from traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes. This specificity is significant in reducing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Chemical Structure

The compound has a complex structure characterized by:

  • An acetamido group
  • A dichlorophenyl group
  • A methylsulfonyl group attached to a butanamide backbone

The molecular formula is C13H16Cl2N2O4SC_{13}H_{16}Cl_{2}N_{2}O_{4}S, and its molecular weight is approximately 327.25 g/mol.

Celecoxib exerts its biological activity primarily through the selective inhibition of the COX-2 enzyme, which plays a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2, Celecoxib effectively reduces the levels of these inflammatory mediators without significantly affecting COX-1, which is involved in protecting the gastric mucosa and maintaining renal blood flow.

Anti-inflammatory Effects

Celecoxib has been shown to reduce inflammation in various animal models and clinical settings. Its efficacy has been demonstrated in conditions such as:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Acute pain management

Table 1: Summary of Efficacy in Inflammatory Conditions

ConditionStudy TypeResult
OsteoarthritisRandomized TrialSignificant reduction in pain scores
Rheumatoid ArthritisMeta-analysisImproved physical function and reduced pain
Acute PainClinical TrialFaster onset of pain relief compared to placebo

Analgesic Properties

In addition to its anti-inflammatory effects, Celecoxib also provides analgesic benefits. Studies indicate that it can effectively manage pain post-surgery and in chronic pain conditions.

Table 2: Analgesic Efficacy

Pain TypeDosageOutcome
Post-operative Pain200 mg/daySignificant pain reduction
Chronic Back Pain100 mg twice dailyImproved quality of life

Case Studies

Several case studies have highlighted the effectiveness and safety profile of Celecoxib:

  • Case Study on Osteoarthritis : A study involving 500 patients with knee osteoarthritis showed that those treated with Celecoxib reported a 50% reduction in pain compared to placebo over six months.
  • Rheumatoid Arthritis Management : In a long-term study (12 months), patients receiving Celecoxib demonstrated sustained improvement in joint function and reduced disease activity scores.
  • Cardiovascular Safety : Recent investigations have focused on the cardiovascular risks associated with long-term use of Celecoxib. A meta-analysis indicated a lower incidence of cardiovascular events compared to non-selective NSAIDs, although caution is advised for patients with pre-existing cardiovascular conditions.

Side Effects and Considerations

While Celecoxib is generally well-tolerated, potential side effects include:

  • Gastrointestinal discomfort (less frequent than traditional NSAIDs)
  • Cardiovascular risks (increased risk in certain populations)
  • Renal impairment

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide?

Answer:
The synthesis of structurally similar sulfonamide-containing acetamides typically involves:

  • Stepwise coupling reactions : Use carbodiimide coupling agents (e.g., TBTU) for amide bond formation between precursors like 2,3-dichloroaniline and activated carboxylic acid derivatives .
  • Solvent selection : Dry dichloromethane (DCM) is preferred for moisture-sensitive reactions .
  • Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) for monitoring, followed by recrystallization from ethanol .
  • Characterization : Confirm purity via melting point analysis and NMR (1H/13C) in DMSO-d6 .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • Single-crystal X-ray diffraction : Resolves 3D molecular conformation and confirms stereochemistry .
  • Spectroscopic profiling :
    • 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methylsulfonyl groups (δ 3.1–3.3 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) within ±0.5 Da accuracy .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) values must align with theoretical calculations (±0.4% tolerance) .

Advanced: How should experimental designs account for potential contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Variable assay conditions : Standardize parameters (e.g., pH, temperature) using randomized block designs with split-split plots to isolate confounding variables .
  • Metabolic interference : Include controls for cytochrome P450 interactions, as methylsulfonyl groups may alter metabolic stability .
  • Dose-response validation : Replicate studies with ≥4 biological replicates and orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm dose-dependent effects .

Advanced: What analytical strategies resolve ambiguities in metabolic pathway identification?

Answer:

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to track isotopic patterns and fragment ions for metabolite identification .
  • Stable isotope labeling : Introduce 13C/15N isotopes at the acetamido group to trace metabolic cleavage sites .
  • In silico prediction : Combine tools like Meteor (Lhasa Limited) with experimental MS/MS data to prioritize likely Phase I/II metabolites .

Advanced: How can researchers assess environmental persistence and ecotoxicological risks?

Answer:

  • Environmental fate studies :
    • Hydrolysis/photolysis : Test stability under UV light (λ = 254 nm) and varied pH (2–12) to estimate half-life .
    • Bioaccumulation potential : Calculate logP values (e.g., using ACD/Labs) and validate with OECD 305 guidelines .
  • Toxicity profiling :
    • Microbial assays : Use Vibrio fischeri bioluminescence inhibition (EC50) for acute toxicity .
    • Aquatic toxicity : Daphnia magna immobilization tests over 48 hours .

Advanced: What crystallographic challenges arise in resolving this compound’s solid-state structure?

Answer:

  • Crystal packing issues : Methylsulfonyl groups may induce steric hindrance, requiring slow evaporation from polar aprotic solvents (e.g., DMSO/ethanol) .
  • Hydrogen bonding networks : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H⋯O) that stabilize crystal lattices .
  • Disorder modeling : Address rotational disorder in dichlorophenyl rings via restrained refinement (e.g., SHELXL) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

  • Scaffold modification :
    • Replace 2,3-dichlorophenyl with fluorinated analogs to modulate lipophilicity .
    • Introduce methylsulfonyl bioisosteres (e.g., sulfonamides) to enhance solubility .
  • In vitro assays :
    • Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization .
    • Assess membrane permeability via Caco-2 cell monolayers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .
  • Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) per EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.